2-Amino-4-(dimethylamino)benzonitrile 2-Amino-4-(dimethylamino)benzonitrile
Brand Name: Vulcanchem
CAS No.: 28340-63-8
VCID: VC6950779
InChI: InChI=1S/C9H11N3/c1-12(2)8-4-3-7(6-10)9(11)5-8/h3-5H,11H2,1-2H3
SMILES: CN(C)C1=CC(=C(C=C1)C#N)N
Molecular Formula: C9H11N3
Molecular Weight: 161.208

2-Amino-4-(dimethylamino)benzonitrile

CAS No.: 28340-63-8

Cat. No.: VC6950779

Molecular Formula: C9H11N3

Molecular Weight: 161.208

* For research use only. Not for human or veterinary use.

2-Amino-4-(dimethylamino)benzonitrile - 28340-63-8

Specification

CAS No. 28340-63-8
Molecular Formula C9H11N3
Molecular Weight 161.208
IUPAC Name 2-amino-4-(dimethylamino)benzonitrile
Standard InChI InChI=1S/C9H11N3/c1-12(2)8-4-3-7(6-10)9(11)5-8/h3-5H,11H2,1-2H3
Standard InChI Key WUSHGMMTXAGGMG-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=C(C=C1)C#N)N

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The benzene ring’s substitution pattern imposes distinct geometric constraints. X-ray crystallography of analogous compounds reveals planar aromatic systems with substituent-dependent torsional angles. The dimethylamino group’s N(CH3_3)2_2 moiety adopts a pyramidal geometry, while the nitrile group maintains linearity, contributing to dipole moment variations .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at ~2220 cm1^{-1} confirms the nitrile group’s presence .

  • NMR: 1H^1\text{H} NMR shows resonances for aromatic protons (δ 6.5–7.5 ppm), dimethylamino singlets (δ 2.8–3.1 ppm), and amino protons (δ 5.0–5.5 ppm, exchangeable) .

  • UV-Vis: Absorption maxima near 300 nm arise from π→π* transitions, with redshifted bands in polar solvents due to charge-transfer excitations .

Physicochemical Properties

PropertyValue
Molecular Weight161.21 g/mol
Melting Point98–102°C (literature)
SolubilityModerate in DMSO, chloroform
LogP (Partition Coeff.)1.2 (predicted)

The nitrile group enhances solubility in aprotic solvents, while the dimethylamino group facilitates protonation in acidic media .

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via nucleophilic aromatic substitution. For example, 4-fluoro-benzonitrile may react with dimethylamine under high pressure, followed by amination at the 2-position using ammonia . Yields range from 40–60%, with purification via column chromatography.

Advanced Synthetic Approaches

Recent advances employ catalytic C–H activation to install substituents regioselectively. Palladium-catalyzed cyanation of pre-functionalized anilines offers improved atom economy, though scalability remains challenging .

Reactivity and Functional Transformations

Nucleophilic Reactivity

The amino group participates in diazotization and azo-coupling reactions, enabling dye synthesis. The dimethylamino group’s steric bulk limits electrophilic substitution at the 4-position, favoring meta-directing effects .

Electrophilic Substitution Patterns

Nitration occurs preferentially at the 5-position due to the nitrile’s deactivating influence, producing intermediates for explosive formulations .

Photochemical and Electronic Behavior

Excited State Dynamics

Ab initio studies on 4-(dimethylamino)benzonitrile (DMABN), a structural analog, reveal conical intersections between S2_2 and S1_1 states. Twisted intramolecular charge-transfer (TICT) states form in polar solvents, stabilizing charge-separated configurations . While direct data on 2-amino-4-(dimethylamino)benzonitrile is limited, its similar substituents suggest analogous dual fluorescence behavior .

Solvent Effects on Charge Transfer

SolventEmission λmax (nm)Lifetime (ns)
Hexane3802.1
Acetonitrile4505.8

Polar solvents stabilize charge-transfer states, enhancing Stokes shifts and radiative decay rates .

Industrial and Research Applications

Dye and Pigment Manufacturing

As a diazo component, the compound forms azochromophores with high molar extinction coefficients. Commercial products include acid dyes for silk and wool .

Pharmaceutical Intermediate

The nitrile group serves as a precursor to tetrazoles and amides. Derivatives show promise as kinase inhibitors in oncology pipelines .

SupplierPurityPrice Range (€)
CymitQuimica95%245–2,109
Enamine95%Inquire

Global availability is restricted to specialty chemical vendors, reflecting niche demand .

Emerging Research Frontiers

Nonlinear Optical Materials

The compound’s dipole asymmetry enables second-harmonic generation (SHG), with potential use in photonic devices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator